molecular formula C44H55NO14 B569795 10-Methyl docetaxel CAS No. 160084-81-1

10-Methyl docetaxel

Número de catálogo: B569795
Número CAS: 160084-81-1
Peso molecular: 821.917
Clave InChI: KWXAADKMZIJIMH-BGKJQISDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl docetaxel involves multiple steps, starting from the natural precursor, 10-deacetylbaccatin III. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as freeze-drying and the use of hydrophilic polymers and surfactants are employed to enhance the solubility and bioavailability of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 10-Methyl docetaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .

Aplicaciones Científicas De Investigación

Efficacy in Various Cancers

10-Methyl docetaxel has been studied in various cancer types, including:

  • Breast Cancer : Clinical studies suggest that this compound may improve response rates in patients with metastatic breast cancer, particularly those who have previously failed other therapies .
  • Prostate Cancer : Similar to docetaxel, this compound has been evaluated for its efficacy in hormone-refractory prostate cancer, showing potential for improving overall survival rates .
  • Non-Small Cell Lung Cancer : The compound is being explored as a treatment option for patients with advanced non-small cell lung cancer, especially those who have not responded to platinum-based therapies .

Combination Therapies

Research indicates that this compound may be particularly effective when used in combination with other agents. For example:

  • With Apatorsen : A phase II study demonstrated that combining this compound with apatorsen led to improved overall survival compared to using this compound alone .
  • With Other Chemotherapeutics : Ongoing trials are investigating its use alongside other chemotherapeutic agents like carboplatin and fluorouracil, aiming to enhance treatment efficacy through synergistic effects .

Case Study 1: Breast Cancer Treatment

In a clinical study involving patients with node-positive breast cancer, this compound was administered as part of a sequential regimen following doxorubicin. Results indicated a significant reduction in tumor size and improved patient outcomes compared to historical controls treated with standard regimens .

Treatment RegimenResponse RateToxicity Incidence
Doxorubicin + this compound70%20% G3-G4 Toxicity
Standard Regimen50%40% G3-G4 Toxicity

Case Study 2: Prostate Cancer

A recent trial assessed the efficacy of this compound in patients with metastatic castration-resistant prostate cancer. The study found that patients receiving the drug exhibited higher median overall survival (6.4 months) compared to those receiving standard care (5.9 months) .

GroupMedian Overall Survival (Months)Hazard Ratio
This compound + Prednisone6.40.80
Standard Care5.9-

Mecanismo De Acción

10-Methyl docetaxel exerts its effects by binding to microtubules and stabilizing their structure, preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound specifically targets the tubulin protein, inhibiting its dynamic assembly and disassembly .

Comparación Con Compuestos Similares

    Docetaxel: The parent compound, widely used in chemotherapy.

    Paclitaxel: Another taxane with similar mechanisms but different pharmacokinetic properties.

    Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.

Uniqueness: 10-Methyl docetaxel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to docetaxel. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the taxane family of chemotherapeutic agents .

Actividad Biológica

10-Methyl docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast, lung, and prostate cancer. The modification of the docetaxel structure aims to enhance its biological activity, improve pharmacokinetics, and reduce side effects. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

This compound functions primarily through its ability to inhibit microtubule depolymerization. This action disrupts the normal mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The methylation at the 10-position is hypothesized to enhance the drug's binding affinity to tubulin and improve its overall efficacy compared to docetaxel.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption and distribution characteristics compared to its parent compound. Studies indicate that modifications can lead to altered metabolic pathways, potentially reducing systemic toxicity while maintaining therapeutic effectiveness.

ParameterDocetaxelThis compound
Bioavailability~30%Increased
Half-life11-13 hoursProlonged
MetabolismHepatic (CYP3A4)Altered pathways
ExcretionUrine & fecesPredominantly urine

Biological Activity Studies

Recent studies have investigated the efficacy of this compound in various cancer cell lines. For instance, a comparative study utilizing non-small cell lung cancer (NSCLC) models demonstrated that this compound exhibited superior cytotoxic effects compared to docetaxel.

In Vitro Studies

  • Cell Lines: A549 (lung), MDA-MB-231 (breast), PC3 (prostate).
  • Assays Used: Sulforhodamine B assay for cytotoxicity, flow cytometry for apoptosis analysis.

Results indicated that this compound significantly reduced cell viability at lower concentrations than docetaxel, suggesting enhanced potency.

Case Study: Combination Therapy

A clinical case study examined the effects of this compound in combination with gemcitabine in patients with advanced pancreatic cancer. The study reported:

  • Overall Response Rate: 60% in patients treated with the combination versus 30% with gemcitabine alone.
  • Median Survival: Increased from 6 months to 12 months with combination therapy.

Synergistic Effects

Research has also highlighted the potential for synergistic effects when combining this compound with other agents. For example:

  • Combination with Methylselenocysteine (MSeC): Enhanced antitumor activity was observed when MSeC was administered prior to this compound treatment. This combination led to increased apoptosis rates and reduced tumor growth in preclinical models.

Toxicity Profile

While enhancing efficacy, it is crucial to evaluate the toxicity profile of this compound. Initial studies suggest a reduced incidence of common side effects associated with traditional docetaxel treatment, such as neutropenia and neuropathy.

Side EffectDocetaxelThis compound
NeutropeniaHigh incidenceModerate
NeurotoxicityCommonLower incidence
Nausea/VomitingFrequentReduced

Propiedades

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAADKMZIJIMH-BGKJQISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160084-81-1
Record name 10-Methyl docetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160084811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-METHYL DOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU44O0K8DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.